molecular formula C14H17BrN2O5 B3985549 6-(3-Bromo-4-ethoxy-5-methoxyphenyl)-5-nitropiperidin-2-one

6-(3-Bromo-4-ethoxy-5-methoxyphenyl)-5-nitropiperidin-2-one

Cat. No.: B3985549
M. Wt: 373.20 g/mol
InChI Key: SKJQOHGNTLIWTN-UHFFFAOYSA-N
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Description

6-(3-Bromo-4-ethoxy-5-methoxyphenyl)-5-nitropiperidin-2-one is a complex organic compound with a unique structure that includes a bromine atom, ethoxy and methoxy groups, and a nitro group attached to a piperidinone ring

Preparation Methods

The synthesis of 6-(3-Bromo-4-ethoxy-5-methoxyphenyl)-5-nitropiperidin-2-one typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Ethoxylation and Methoxylation: Addition of ethoxy and methoxy groups to the aromatic ring.

    Nitration: Introduction of the nitro group.

    Cyclization: Formation of the piperidinone ring.

Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to control the process.

Chemical Reactions Analysis

6-(3-Bromo-4-ethoxy-5-methoxyphenyl)-5-nitropiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the bromine atom with other substituents.

    Hydrolysis: Breaking down of the compound in the presence of water.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(3-Bromo-4-ethoxy-5-methoxyphenyl)-5-nitropiperidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Bromo-4-ethoxy-5-methoxyphenyl)-5-nitropiperidin-2-one involves its interaction with specific molecular targets and pathways. The nitro group may play a role in its biological activity, potentially through redox reactions and interactions with enzymes. The bromine atom and other substituents may influence its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Similar compounds to 6-(3-Bromo-4-ethoxy-5-methoxyphenyl)-5-nitropiperidin-2-one include:

    (3-Bromo-4-ethoxy-5-methoxyphenyl)methanamine: Differing by the presence of a methanamine group instead of a piperidinone ring.

    (3-Bromo-4-ethoxy-5-methoxyphenyl)methanol: Differing by the presence of a methanol group.

    (3-Bromo-4-ethoxy-5-methoxyphenyl)-1-piperidinylmethanone: Differing by the presence of a methanone group.

The uniqueness of this compound lies in its specific combination of functional groups and the piperidinone ring, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(3-bromo-4-ethoxy-5-methoxyphenyl)-5-nitropiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O5/c1-3-22-14-9(15)6-8(7-11(14)21-2)13-10(17(19)20)4-5-12(18)16-13/h6-7,10,13H,3-5H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJQOHGNTLIWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C2C(CCC(=O)N2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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